molecular formula C11H11ClN2O4 B8368258 Ethyl 2-(2-carbamoyl-5-chlorophenylamino)-2-oxoacetate

Ethyl 2-(2-carbamoyl-5-chlorophenylamino)-2-oxoacetate

Cat. No. B8368258
M. Wt: 270.67 g/mol
InChI Key: ZCHKZGPKCWXYPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(2-carbamoyl-5-chlorophenylamino)-2-oxoacetate is a useful research compound. Its molecular formula is C11H11ClN2O4 and its molecular weight is 270.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-(2-carbamoyl-5-chlorophenylamino)-2-oxoacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(2-carbamoyl-5-chlorophenylamino)-2-oxoacetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H11ClN2O4

Molecular Weight

270.67 g/mol

IUPAC Name

ethyl 2-(2-carbamoyl-5-chloroanilino)-2-oxoacetate

InChI

InChI=1S/C11H11ClN2O4/c1-2-18-11(17)10(16)14-8-5-6(12)3-4-7(8)9(13)15/h3-5H,2H2,1H3,(H2,13,15)(H,14,16)

InChI Key

ZCHKZGPKCWXYPS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)NC1=C(C=CC(=C1)Cl)C(=O)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 2-amino-4-chlorobenzamide (393 mg, 2.30 mmol) and DIEA (0.60 mL, 3.45 mmol) in THF (15 mL) at 0° C. was added ethyl chlorooxoacetate (0.28 mL, 2.53 mmol). The solution was allowed to warm to rt and stir for 2 h. The mixture was concentrated under reduced pressure and the residue was purified by silica gel chromatography eluting with 10-50% EtOAc/hexanes to afford ethyl 2-(2-carbamoyl-5-chlorophenylamino)-2-oxoacetate as a solid (545 mg, 88%). 1H NMR (300 MHz, DMSO-d6) δ 1.32 (t, J=6.97 Hz, 3H), 4.31 (q, J=6.97 Hz, 2H), 7.34 (d, J=8.48 Hz, 1H), 7.86-8.03 (m, 2H), 8.44 (br s, 1H), 8.62 (s, 1H), 13.24 (s, 1H)
Quantity
393 mg
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0.6 mL
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0.28 mL
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15 mL
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solvent
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Synthesis routes and methods II

Procedure details

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